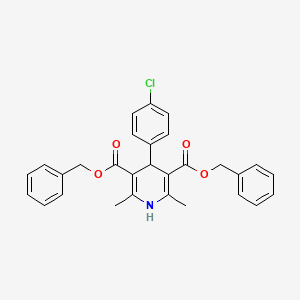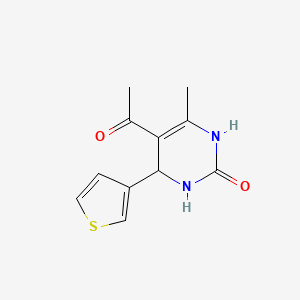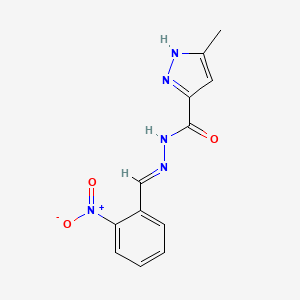![molecular formula C20H14ClNO2S B3895839 N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895839.png)
N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide, also known as CTCE-9908, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of thiophene carboxamide derivatives, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and antiviral effects.
Wirkmechanismus
The exact mechanism of action of N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound may exert its anti-tumor effects by inhibiting the activity of the Akt/mTOR signaling pathway, which is known to play a key role in cell proliferation and survival. This compound may also induce apoptosis by activating the caspase cascade. In addition, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is known to regulate the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, by activating the caspase cascade. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. This suggests that this compound may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide is its potential therapeutic applications in various disease models. This compound has been shown to exhibit anti-tumor and anti-inflammatory effects, as well as potential antiviral activity. This makes this compound an attractive candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its relatively low yield of synthesis, which may limit its availability for further studies.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide. One potential direction is to investigate the potential use of this compound in combination with other anti-cancer agents, to enhance its therapeutic efficacy. Another direction is to investigate the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to elucidate the exact mechanism of action of this compound, and to optimize its synthesis method to increase its yield and availability for further studies.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-tumor effects in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c21-17-5-2-1-4-14(17)9-12-18(23)15-7-10-16(11-8-15)22-20(24)19-6-3-13-25-19/h1-13H,(H,22,24)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZFQZJQMAMGW-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)

![5-(2,4-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3895778.png)

![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B3895794.png)
![N-(2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3895801.png)
![N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B3895807.png)


![5-({3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3895819.png)
![3-{3-(4-biphenylyl)-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895822.png)
![methyl 5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3895827.png)
![5-[4-(diethylamino)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895842.png)
![2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3895850.png)